molecular formula C9H6N2O B12872659 2,1-Benzisoxazole-3-acetonitrile CAS No. 102908-41-8

2,1-Benzisoxazole-3-acetonitrile

Cat. No.: B12872659
CAS No.: 102908-41-8
M. Wt: 158.16 g/mol
InChI Key: JRVBHNPKMJEHHJ-UHFFFAOYSA-N
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Description

2-(Benzo[c]isoxazol-3-yl)acetonitrile is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[c]isoxazol-3-yl)acetonitrile typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 2-(Benzo[c]isoxazol-3-yl)acetonitrile, often involve large-scale cycloaddition reactions. These methods aim to optimize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[c]isoxazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

2-(Benzo[c]isoxazol-3-yl)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzo[c]isoxazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzo[c]isoxazol-3-yl)acetonitrile include other isoxazole derivatives, such as:

  • 2-(Benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazole
  • 5-substituted isoxazoles
  • Iodoisoxazoles

Uniqueness

What sets 2-(Benzo[c]isoxazol-3-yl)acetonitrile apart from other similar compounds is its unique structure and the specific biological activities it exhibits. Its distinct chemical properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

102908-41-8

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-(2,1-benzoxazol-3-yl)acetonitrile

InChI

InChI=1S/C9H6N2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2

InChI Key

JRVBHNPKMJEHHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)CC#N

Origin of Product

United States

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